2-(Aminomethyl)-6-methoxyphenol hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-6-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQJWPMYEYQEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648551 | |
| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141803-91-0 | |
| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride generally follows these pathways:
Step 1: Formation of Aminomethyl Derivative
The initial step often involves the reaction of 4-nitro-6-methoxyphenol with dimethylamine and formaldehyde. This reaction can be conducted in an ethanol solvent under reflux conditions, leading to the formation of an intermediate aminomethyl derivative.
Step 2: Hydrochloride Formation
The intermediate can then be converted into the hydrochloride salt by treating it with concentrated hydrochloric acid, followed by crystallization from a suitable solvent.
Specific Methodologies
Method A: Direct Synthesis from 4-Nitro-6-Methoxyphenol
-
- Starting Material: 4-nitro-6-methoxyphenol
- Reagents: Dimethylamine, formaldehyde
- Solvent: Ethanol
- Temperature: Reflux
-
- A mixture of 4-nitro-6-methoxyphenol (14.5 g), ethanol (45 cc), and dimethylamine (17.5 g of 25% aqueous solution) is heated under reflux.
- After one hour, formaldehyde (8 g of 37% solution) is added slowly.
- The mixture is cooled overnight, yielding yellow crystals that are filtered and washed with ethanol and ether.
Yield: Approximately 91%.
Method B: Hydrochloride Salt Formation
-
- Starting Material: Z-dimethylaminomethyl-6-methoxy-4-nitrophenol
- Reagents: Concentrated hydrochloric acid
- Solvent: Ethanol
-
- The aminomethyl derivative is dissolved in ethanol and treated with concentrated hydrochloric acid.
- The mixture is concentrated under vacuum until crystallization begins.
- Further addition of hydrochloric acid promotes the formation of the hydrochloride salt, which is then filtered and washed.
Yield: Approximately 69%.
Alternative Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Starting Material | Main Reagents | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | 4-Nitro-6-methoxyphenol | Dimethylamine, Formaldehyde | Ethanol | ~91 | Direct synthesis; high yield |
| Method B | Z-dimethylaminomethyl-6-methoxy-4-nitrophenol | HCl | Ethanol | ~69 | Hydrochloride formation |
| Method C | Similar to Method A | Phase transfer catalyst | Propionitrile | Improved | Enhanced efficiency; specific yield data needed |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-(Aminomethyl)-6-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity and Properties
- Molecular Formula: C₈H₁₂ClNO₂ .
- Molecular Weight : 189.64 g/mol .
- CAS Number : 141803-91-0 .
- Synonyms: 2-Hydroxy-3-methoxyphenylmethanamine hydrochloride; 2-Aminomethyl-6-methoxy-phenol hydrochloride .
Structural Features The compound consists of a phenol core substituted with a methoxy group (-OCH₃) at the 6-position and an aminomethyl group (-CH₂NH₂) at the 2-position, with a hydrochloride counterion .
Applications
Widely used in pharmaceuticals, agrochemicals, and as a biochemical intermediate . Its structural features enable hydrogen bonding and solubility in polar solvents, enhancing its utility in drug synthesis .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key parameters of 2-(Aminomethyl)-6-methoxyphenol hydrochloride with related compounds:
Functional Group Impact on Properties
Methoxy vs. Methyl Substitution: The methoxy group in 2-(Aminomethyl)-6-methoxyphenol HCl enhances polarity and hydrogen-bonding capacity compared to the methyl group in 2-(Aminomethyl)-6-methylphenol HCl. This increases solubility in aqueous media, favoring pharmaceutical applications .
Chlorophenyl Substitution: 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol introduces a bulky, electron-withdrawing chlorine atom, which may alter receptor binding affinity and metabolic stability .
Ethyl vs.
Biological Activity
2-(Aminomethyl)-6-methoxyphenol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
- Molecular Formula : C₈H₁₂ClNO₂
- Molar Mass : 189.64 g/mol
- Structure : Contains an amino group and a methoxy group attached to a phenolic ring, enhancing its solubility and reactivity.
The hydrochloride form improves stability and solubility in aqueous solutions, making it suitable for various biological applications.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Antioxidant Activity : The phenolic structure is known for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
- Enzyme Interactions : Preliminary studies suggest that the compound may interact with various enzymes, including cyclooxygenase (COX) and cyclin-dependent kinases (CDKs), influencing pathways related to inflammation and cell cycle regulation .
Cellular Effects
The compound has been shown to affect various cellular processes:
- Cell Proliferation : It may induce cell cycle arrest at the G1/S transition by inhibiting CDK activity, leading to reduced cell proliferation.
- Apoptosis : There is evidence suggesting that it can promote apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent .
- Anti-inflammatory Effects : As a COX inhibitor, it may reduce inflammatory responses in vitro and in vivo .
Molecular Mechanisms
The mechanism of action for this compound involves:
- Binding Interactions : The compound binds to specific enzymes, such as CDK2 and COX-2, inhibiting their activity. This binding often involves hydrogen bonds with key residues in the enzyme's active site, stabilizing the inhibitor-enzyme complex .
- Gene Expression Modulation : It influences gene expression related to apoptosis and inflammation, further contributing to its therapeutic effects .
Case Studies
- Antioxidant Capacity Study :
- Anticancer Activity Evaluation :
- Inflammation Model :
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- At lower doses, it has shown therapeutic benefits such as anti-inflammatory and anticancer properties without significant toxicity.
- Higher doses may enhance these effects but could also lead to increased side effects depending on the specific biological context and model used .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Aminomethyl)-6-methoxyphenol hydrochloride, and what key reagents/purification steps are involved?
- Methodological Answer : A common synthesis involves condensation of 6-methoxyphenol derivatives with aminomethylating agents (e.g., formaldehyde-ammonia systems) under acidic conditions. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel. The hydrochloride salt is formed via HCl gas treatment in anhydrous ether . For stereochemical control (if applicable), chiral auxiliaries or enantioselective catalysts may be used, as seen in analogous compounds like milnacipran hydrochloride .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (DMSO-d₆ or D₂O) to resolve aminomethyl (-CH₂NH₂) and methoxy (-OCH₃) proton signals. Aromatic protons in the 6-methoxy group appear downfield (δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 170.08 (free base) and adducts (e.g., [M+Na]⁺) .
Q. How does solubility vary across solvents, and what storage conditions ensure stability?
- Methodological Answer : The compound is sparingly soluble in cold water but freely soluble in hot water, ethanol, and DMSO. For long-term storage, keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group. Lyophilization is recommended for aqueous solutions to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?
- Methodological Answer :
- NMR Artifacts : Use 2D NMR (COSY, HSQC) to confirm coupling patterns. For example, overlapping aromatic signals can be deconvoluted using NOESY to assess spatial proximity .
- IR Anomalies : Compare experimental FT-IR peaks (e.g., N-H stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) with computational simulations (DFT) to identify impurities or tautomeric forms .
Q. What experimental designs are optimal for assessing stability under varied pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate solutions at pH 2–12 (HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation via HPLC every 24 hours; kinetic modeling (Arrhenius equation) predicts shelf-life .
- Thermal Analysis : Use TGA/DSC to identify decomposition thresholds. For example, a sharp endothermic peak above 200°C indicates hydrochloride dissociation .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., receptors or enzymes). Parameterize the compound’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonds between the aminomethyl group and active-site residues (e.g., Asp/Glu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
